

Application Notes & Protocols: Analytical Method Development for Bilastine Impurities

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Compound of Interest

Compound Name: *Bilastine N-Oxide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation antihistamine that selectively inhibits the H1 receptor. As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure its quality, safety, and efficacy. This document provides a comprehensive overview of the analytical methods for the determination of Bilastine and its related impurities, including process-related impurities and degradation products. The protocols and data presented herein are compiled from various scientific publications and are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential throughout the method development and validation process.^{[1][2][3][4]}

Regulatory Framework for Impurity Control

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.^{[3][4][5]} The thresholds for these actions are determined by the maximum daily dose of the drug. For Bilastine, with a typical daily dose of 20 mg, the following thresholds apply:

- Reporting Threshold: 0.05%

- Identification Threshold: 0.10%
- Qualification Threshold: 0.15% or 1.0 mg total daily intake, whichever is lower.

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these levels.

Analytical Methodologies for Bilastine and its Impurities

Several analytical techniques have been reported for the analysis of Bilastine and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) being the most common. These methods are often coupled with mass spectrometry (MS) for the identification and structural elucidation of unknown impurities.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control of Bilastine in bulk drug and pharmaceutical formulations.

Experimental Protocol:

1. Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[\[1\]](#)
- Mobile Phase: A mixture of formic acid and methanol in a 50:50 (v/v) ratio.[\[1\]](#)
- Flow Rate: 0.8 mL/min.[\[1\]](#)

- Detection Wavelength: 282 nm.[1]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.

3. Preparation of Solutions:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Bilastine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC grade methanol.[1]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 5-100 µg/mL.[1]
- Sample Solution: For a 20 mg tablet, accurately weigh and powder the tablets. Transfer an amount of powder equivalent to 10 mg of Bilastine into a 10 mL volumetric flask, dissolve in methanol with sonication, and filter.[9]

Quantitative Data Summary:

Parameter	Result	Reference
Linearity Range	5-100 µg/mL	[1]
Correlation Coefficient (r^2)	0.9999	[1]
Limit of Detection (LOD)	0.08931 µg/mL	[1]
Limit of Quantification (LOQ)	0.27063 µg/mL	[1]
Retention Time (Bilastine)	~2.17 min	[1]

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate Bilastine from its degradation products, making it suitable for stability studies.

Experimental Protocol:

1. Instrumentation:

- HPLC with a PDA detector.

2. Chromatographic Conditions:

- Column: Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm).[9]
- Mobile Phase: Methanol:Acetonitrile (90:10 v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Detection Wavelength: 280 nm.[9]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.

3. Preparation of Solutions:

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bilastine and dissolve in 100 mL of methanol.[9]
- Working Standard Solutions: Prepare dilutions from the stock solution in the mobile phase to achieve concentrations from 20-120 µg/mL.[9]

Quantitative Data Summary:

Parameter	Result	Reference
Linearity Range	20-120 µg/mL	[9]
Correlation Coefficient (r ²)	0.9997	[9]
Limit of Detection (LOD)	0.1352 µg/mL	[9]
Limit of Quantification (LOQ)	0.4098 µg/mL	[9]
Retention Time (Bilastine)	~3.48 min	[9]
Accuracy (% Recovery)	98.8% - 99.7%	[9]

Method 3: UPLC-MS/MS for Impurity Identification and Characterization

This advanced method is employed for the structural elucidation of unknown impurities and degradation products.

Experimental Protocol:

1. Instrumentation:

- UPLC system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

- Column: Acquity UPLC CSH Phenyl-hexyl (150 mm × 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.05% TFA in Acetonitrile.
- Gradient Elution: A suitable gradient program to ensure the separation of all impurities.
- Flow Rate: 0.10 mL/min.
- Detection: UV at 275 nm and MS detection.

3. Preparation of Solutions:

- Solutions are prepared similarly to HPLC methods, ensuring compatibility with MS detection (e.g., using volatile mobile phase additives).

Data Presentation: The data from UPLC-MS/MS studies are typically presented as mass spectra and fragmentation patterns, which are used to propose the structures of the impurities.

[\[2\]](#)[\[6\]](#)

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Bilastine has been subjected to various stress conditions as per ICH guidelines.

Protocol for Forced Degradation:

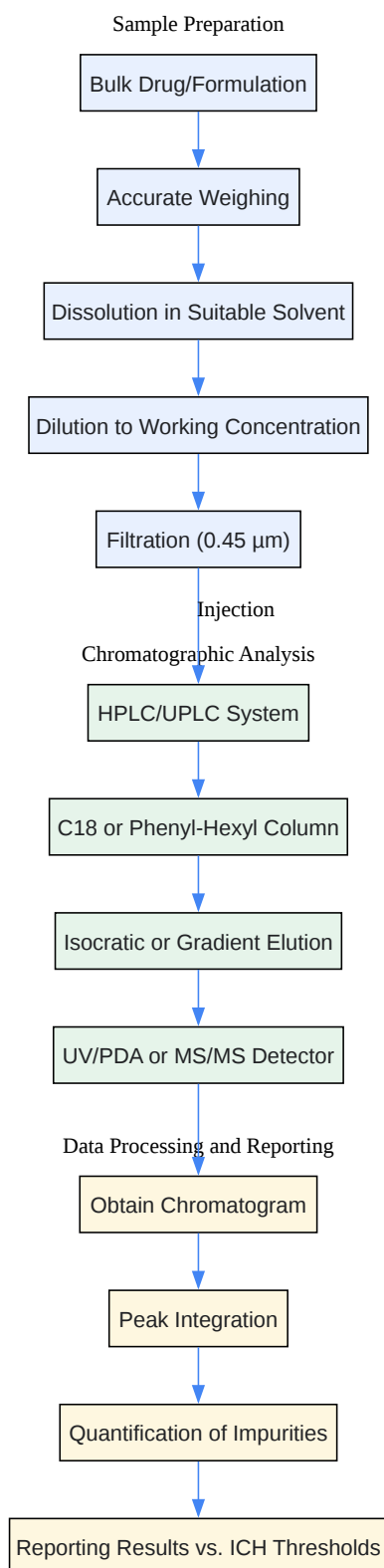
- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.[1]
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.
- Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and heat at 60°C for 30 minutes.[1]
- Thermal Degradation: Heat the solid drug or drug solution at a high temperature (e.g., 105°C for 12 hours).
- Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., for 2 days).

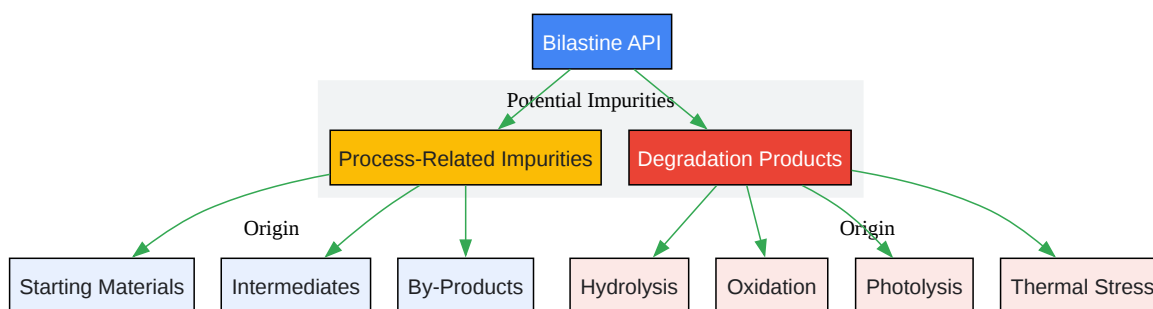
Summary of Bilastine Degradation:

Stress Condition	Degradation Observed	Reference
Acid Hydrolysis	Marginal to moderate degradation	[1][9]
Base Hydrolysis	Stable to marginal degradation	[1][9]
Oxidative Degradation	Significant degradation	[1][9][10]
Thermal Degradation	Marginal degradation	[1][9]
Photolytic Degradation	Stable to significant degradation depending on conditions	[9][10]

Visualizations

Experimental Workflow for Impurity Analysis





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